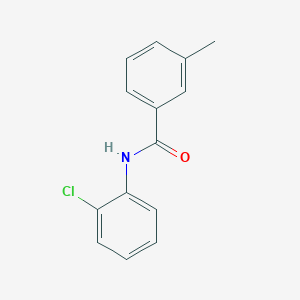

N-(2-chlorophenyl)-3-methylbenzamide

Description

Historical Context of Benzamide (B126) Derivatives in Medicinal Chemistry

The journey of benzamide derivatives in medicinal chemistry is a rich narrative of discovery and innovation. Initially recognized for their utility as intermediates in the synthesis of dyes and polymers, their potential as therapeutic agents began to be explored in the mid-20th century. A pivotal moment in this history was the discovery of the antipsychotic properties of certain benzamide derivatives, which opened up new avenues for the treatment of psychiatric disorders. This breakthrough spurred further research into the pharmacological activities of this class of compounds. Over the decades, medicinal chemists have systematically modified the basic benzamide scaffold, leading to the development of drugs with a wide range of therapeutic applications, including antiemetics, gastroprokinetics, and antidepressants. The versatility of the benzamide structure allows for fine-tuning of its physicochemical properties, enabling researchers to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, and to enhance potency and selectivity for specific biological targets. This historical progression underscores the enduring importance of the benzamide core in the design and development of new medicines.

Rationale for Researching N-(2-chlorophenyl)-3-methylbenzamide and Related Analogues

The investigation into this compound and its analogues is driven by the well-established and diverse biological activities of the broader benzamide class. Amide derivatives of benzoic acid have demonstrated a wide spectrum of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. nanobioletters.com The rationale for synthesizing and studying specific analogues like this compound stems from the principles of structure-activity relationship (SAR) studies. By systematically altering the substituents on the aromatic rings, researchers can probe how these changes affect the compound's interaction with biological targets.

The inclusion of a chlorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. mdpi.com Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Similarly, the methyl group's position can affect the molecule's conformation and its fit within a receptor's binding pocket. The study of the crystal structure of this compound provides valuable insights into the conformational preferences of the molecule, which can be used to design more potent and selective analogues. nih.gov The conformations of the N—H and C=O bonds in this compound are anti to each other, a feature also observed in similar structures like N-(2-chlorophenyl)benzamide and 3-methyl-N-(phenyl)benzamide. nih.gov

Overview of Current Research Landscape Pertaining to Benzamides

The current research landscape for benzamides is vibrant and multifaceted, with investigations spanning numerous therapeutic areas. A significant area of focus is the development of novel benzamide derivatives as enzyme inhibitors. For instance, new benzamides have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com Other research has explored benzamide derivatives as inhibitors of carbonic anhydrase and acetylcholinesterase, with some compounds showing inhibitory potencies at the nanomolar level. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDSKCWIKBTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350211 | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77791-08-3 | |

| Record name | N-(2-Chlorophenyl)-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77791-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chlorophenyl 3 Methylbenzamide

Established Synthetic Pathways for N-(2-chlorophenyl)-3-methylbenzamide

The primary and most direct route to synthesizing this compound involves the formation of an amide bond between a derivative of 3-methylbenzoic acid and 2-chloroaniline (B154045).

Amidation Reactions Involving 3-Methylbenzoic Acid Derivatives and 2-Chloroaniline

The classical approach to forming the amide linkage in this compound is the reaction between 3-methylbenzoyl chloride and 2-chloroaniline. This method, a variation of the Schotten-Baumann reaction, is widely used for preparing benzamides. mdpi.com The process typically involves the initial conversion of 3-methylbenzoic acid to its more reactive acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with 2-chloroaniline in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternative methods for activating the carboxylic acid group of 3-methylbenzoic acid can also be employed. These include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This approach facilitates the direct reaction between the carboxylic acid and the amine, avoiding the need to first synthesize the acyl chloride. researchgate.net

A copper-catalyzed cross-coupling reaction offers another pathway. For instance, a method has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, which could be adapted for the synthesis of N-aryl anthranilic acid derivatives. nih.gov While this specific example focuses on a different substitution pattern, the underlying principle of copper-catalyzed C-N bond formation is relevant.

Utilization of General Amide Synthesis Protocols

General protocols for amide synthesis are broadly applicable to the preparation of this compound. These methods often focus on improving efficiency, sustainability, and functional group tolerance.

One such general method involves the in situ generation of chloro- and imido-phosphonium salts. nih.gov This can be achieved by reacting a carboxylic acid with triphenylphosphine (B44618) and an N-chloroimide, which then readily reacts with an amine to form the amide. nih.gov Another approach is the direct electrophilic aromatic substitution with cyanoguanidine in the presence of a Brønsted superacid, which can convert arenes to benzamide (B126) derivatives. nih.gov

Solvent-free methods represent a green chemistry approach to amide synthesis. One technique involves the trituration of a carboxylic acid and urea (B33335) with boric acid, followed by direct heating. researchgate.net This method has been shown to produce various amides in good yields. researchgate.net Additionally, an "umpolung" amide synthesis has been developed that allows for the direct formation of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes, offering a unique mechanistic pathway. nih.gov

Methodological Advancements in Benzamide Synthesis Relevant to this compound

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for constructing benzamide moieties, which are pertinent to the synthesis of this compound.

Catalytic approaches are at the forefront of these advancements. For example, a metal-free organocatalytic ring-opening aminolysis of lactones with aromatic amines provides an atom-economical route to N-aryl amides. consensus.app Oxidative amidation reactions, utilizing systems like iodine-tert-butyl hydroperoxide (I₂–TBHP), can directly convert benzylamines and benzyl (B1604629) cyanides into benzamides. researchgate.net Furthermore, a one-pot protocol has been developed to convert nitroarenes directly into N-aryl amides using trichlorosilane (B8805176) for reduction followed by acylation with an anhydride. nih.gov

Late-stage functionalization techniques are also gaining prominence. Directed iridium-catalyzed C-H amination of benzoic acids has been demonstrated as a powerful tool for accessing anilines and drug conjugates, offering a way to introduce the amine functionality at a later stage in the synthesis. nih.gov

For the specific synthesis of N,N-diethyl-3-methylbenzamide (DEET), modern coupling reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] have been employed in undergraduate laboratory settings, highlighting a move towards safer and more efficient reagents. walisongo.ac.id Another effective coupling agent for this transformation is 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net

Optimization of Crystallization Techniques for Single Crystal Growth of this compound

Obtaining high-quality single crystals of this compound is crucial for definitive structural elucidation via X-ray crystallography. The growth of suitable crystals is often a process of trial and error, involving the careful manipulation of various parameters.

Common techniques for growing single crystals from solution include slow evaporation, slow cooling, and vapor diffusion. youtube.comyoutube.com

Slow Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. youtube.com The choice of solvent is critical; it should dissolve the compound moderately well, and its evaporation rate should be controllable. youtube.com

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. youtube.com As the temperature decreases, the solubility of the compound drops, leading to crystal formation. youtube.com

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. youtube.comfrommgroup.ch The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. frommgroup.ch

For benzamide derivatives, the choice of solvent can significantly impact crystal packing and polymorphism. nih.gov Factors such as hydrogen bonding capabilities of the solvent can influence the resulting crystal structure. youtube.com The presence of impurities can also affect crystal growth, sometimes even inhibiting it. acs.org Therefore, using highly purified this compound is essential for successful single crystal growth.

In cases where obtaining single crystals is challenging, techniques like melt crystallization, where the compound is melted and then slowly cooled, can be attempted. frommgroup.ch However, this method can sometimes lead to disordered or polycrystalline materials. nih.gov Seeding, the introduction of a tiny crystal into a supersaturated solution, can also be used to initiate and control crystal growth. frommgroup.ch

Structural Elucidation and Conformational Analysis of N 2 Chlorophenyl 3 Methylbenzamide

X-ray Crystallography Studies of N-(2-chlorophenyl)-3-methylbenzamide

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. While a specific, detailed study for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 774321, the broader understanding of its structural motifs can be enhanced by examining closely related analogs. nih.gov

Analysis of Molecular Conformation (N-H, C=O Bonds, Torsional Angles, Dihedral Angles)

The conformation of the amide linkage is a key feature of benzamide (B126) derivatives. In the closely related compound, N-(2-chlorophenyl)-2-methylbenzamide, the N-H and C=O bonds adopt a trans conformation relative to each other. nih.gov This is a common feature in many benzanilides. nih.govnih.gov Furthermore, the N-H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring, and the C=O bond is syn to the ortho-methyl group on the benzoyl ring. nih.gov

The amide group itself is not coplanar with the attached aromatic rings. In N-(2-chlorophenyl)-2-methylbenzamide, the amide group (–NHCO–) forms dihedral angles of 41.2 (14)° and 42.2 (13)° with the aniline and benzoyl rings, respectively. nih.gov

| Feature | N-(2-chlorophenyl)-2-methylbenzamide nih.gov | N-(3-chlorophenyl)-2-methylbenzamide nih.gov | N-(2-chlorophenyl)-4-methylbenzamide nih.gov |

| N-H/C=O Conformation | trans | anti | anti |

| Dihedral Angle (Benzoyl/Aniline) | 7.4 (3)° | 37.5 (1)° | 51.76 (6)° and 51.48 (7)° |

| Dihedral Angle (Amide/Aniline) | 41.2 (14)° | - | - |

| Dihedral Angle (Amide/Benzoyl) | 42.2 (13)° | 55.8 (7)° | - |

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, Halogen Contacts)

Hydrogen bonds are a dominant force in the crystal packing of benzamides. dcu.ie In the crystal structures of related chlorophenyl methylbenzamides, molecules are typically linked into infinite chains by intermolecular N—H⋯O hydrogen bonds. nih.govnih.govnih.govnih.gov For instance, in N-(2-chlorophenyl)-2-methylbenzamide, these hydrogen bonds form chains of molecules. nih.gov Similarly, in N-(3-chlorophenyl)-2-methylbenzamide, N—H⋯O hydrogen bonds link the molecules into infinite chains that run along the c-axis. nih.gov The specific geometry of this hydrogen bond in the latter compound is a D-H···A distance of 2.900 (3) Å with an angle of 157 (3)°. nih.gov

Halogen interactions, although weaker than hydrogen bonds, can also play a role in the crystal packing. However, in the reported structures of these related benzamides, the primary packing motif is dictated by the strong N—H⋯O hydrogen bonding.

Investigation of Substituent Effects on Benzamide Crystal Structures

The position of substituents on both the aniline and benzoyl rings has a significant impact on the crystal structure of benzamides. As noted earlier, the dihedral angle between the two aromatic rings can vary substantially depending on the location of the chloro and methyl groups.

The conformation of the N-H bond relative to the chloro substituent is also influenced by its position. In N-(2-chlorophenyl)-4-methylbenzamide, one molecule in the asymmetric unit has the ortho-chloro substituent syn to the N-H bond, while in the other molecule, it is in an anti position. nih.gov In contrast, in N-(3-chlorophenyl)-2-methylbenzamide, the meta-chloro substituent is anti to the N-H bond. nih.gov This demonstrates how the steric and electronic effects of the substituents can lead to different preferred conformations in the solid state.

Spectroscopic Characterization Methodologies for this compound

Spectroscopic techniques are essential for confirming the chemical structure of a compound and providing information about its functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For benzamides, the proton on the amide nitrogen typically appears as a broad singlet in the ¹H NMR spectrum. The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is a characteristic signal in the downfield region. For example, in 3-Methylbenzamide, the carbonyl carbon appears at 170.54 ppm. rsc.org The aromatic carbons will have signals in the range of approximately 120-140 ppm. The methyl carbon will have a signal in the upfield region, for instance, at 21.33 ppm in 3-Methylbenzamide. rsc.org The specific chemical shifts for this compound would be influenced by the electronic effects of the chloro and methyl substituents on the respective rings.

| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

| 3-Methylbenzamide | -CH₃ | 2.39 (s) | 21.33 | rsc.org |

| C=O | - | 170.54 | rsc.org | |

| Aromatic C | - | 124.48 - 138.34 | rsc.org | |

| Aromatic H | 7.42-7.65 (m) | - | rsc.org | |

| N-(3-chlorophenethyl)-4-nitrobenzamide | -NH- | 8.95 (t) | - | mdpi.com |

| -CH₂- | 2.94 (t), 3.59 (m) | 34.81, 41.09 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H group, the C=O group, and the aromatic rings.

The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong absorption band usually found between 1630 and 1690 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | < 800 |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in its identification and structural elucidation. The compound has a molecular formula of C₁₄H₁₂ClNO and a molecular weight of approximately 245.70 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two main peaks for the molecular ion [M]⁺˙ will be observed: one for the molecule containing ³⁵Cl at m/z 245 and a smaller peak for the molecule containing ³⁷Cl at m/z 247, with an intensity ratio of about 3:1.

The fragmentation of this compound is primarily governed by the cleavage of the amide bond and proximity effects related to the ortho-chloro substituent. nih.gov Two major competing fragmentation pathways are anticipated:

Amide Bond Cleavage: The most common fragmentation pathway for benzanilides is the cleavage of the C-N bond of the amide linkage. nih.govchemguide.co.uk This results in the formation of a stable 3-methylbenzoyl cation.

Proximity Effect: For 2-substituted benzanilides, including those with an ortho-chloro group, a significant fragmentation pathway involves the elimination of the ortho-substituent. nih.gov This "proximity effect" or "ortho effect" leads to the loss of a chlorine radical (Cl•).

These fragmentation pathways lead to several key ions that would be expected in the mass spectrum. The primary fragments are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 245/247 | [C₁₄H₁₂ClNO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 210 | [M-Cl]⁺ | Loss of chlorine radical from the molecular ion due to ortho effect. nih.gov |

| 127/129 | [C₆H₆ClN]⁺˙ | 2-Chloroaniline (B154045) radical cation, formed by cleavage and hydrogen transfer. |

| 119 | [C₈H₇O]⁺ | 3-Methylbenzoyl cation, formed by cleavage of the amide C-N bond. nih.gov |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, formed by the loss of CO from the 3-methylbenzoyl cation. |

The 3-methylbenzoyl cation at m/z 119 is often a very prominent peak in the mass spectra of compounds containing this moiety. nih.gov It can further lose a neutral carbon monoxide (CO) molecule to form the tropylium ion at m/z 91. nih.gov The relative intensities of the [M-Cl]⁺ peak versus the benzoyl cation peak can provide significant diagnostic information about the substitution pattern. nih.govbohrium.com

Comparative Structural Analysis with Related Benzamide Analogues

While crystallographic data for this compound is noted in the Cambridge Structural Database (CCDC 774321), a detailed comparative analysis with closely related, structurally characterized benzamide analogues provides valuable insights into its conformational properties. nih.gov The conformation of benzanilides is largely defined by the dihedral angle between the two aromatic rings, which is influenced by the steric and electronic effects of substituents.

Studies on isomers and related analogues, such as 3-Chloro-N-(2-chlorophenyl)benzamide and N-(3-Chlorophenyl)-4-methylbenzamide, reveal how substituent placement affects the molecular geometry. nih.govresearchgate.net

In 3-Chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar, with a very small dihedral angle of 4.73(5)°. nih.gov This planarity is facilitated by the absence of bulky ortho-substituents on the benzoyl ring. Conversely, in N-(3-Chlorophenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings is significantly larger at 40.40(11)°. researchgate.net This greater twist is a common feature in many substituted benzanilides and is a result of minimizing steric hindrance between the rings and the amide linkage.

For this compound, the presence of the chlorine atom at the ortho position of the aniline ring is expected to be a dominant factor in its conformation. This ortho-substituent introduces significant steric hindrance with the carbonyl group of the amide linkage. Consequently, a substantial twist between the plane of the aniline ring and the plane of the amide group is anticipated. This would lead to a large dihedral angle between the two aromatic rings, likely more pronounced than the 40.40° observed in N-(3-Chlorophenyl)-4-methylbenzamide. researchgate.net The N-H and C=O bonds within the amide group are generally found to be in an anti conformation to each other in the solid state. nih.govresearchgate.net

Table 2: Comparative Structural Data of Related Benzamide Analogues

| Compound | Dihedral Angle Between Aromatic Rings (°) | Key Conformational Features | Reference |

|---|---|---|---|

| 3-Chloro-N-(2-chlorophenyl)benzamide | 4.73 (5) | Nearly coplanar rings; ortho-Cl is syn to the N-H bond. | nih.gov |

| N-(3-Chlorophenyl)-4-methylbenzamide | 40.40 (11) | Significant twist between rings; meta-Cl is anti to the N-H bond. | researchgate.net |

| N-(3-Chlorophenyl)-2-methylbenzamide | 37.5 (1) | Significant twist between rings; ortho-methyl forces C=O into a syn conformation. | amanote.com |

The analysis of these related structures suggests that this compound will adopt a non-planar conformation with a significant dihedral angle between its two phenyl rings, driven primarily by the steric demands of the ortho-chloro substituent.

Computational Chemistry Investigations of N 2 Chlorophenyl 3 Methylbenzamide and Its Derivatives

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional arrangement (geometry) and the distribution of electrons within its structure. These calculations provide a static picture of the molecule, offering valuable information about its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT methods, such as B3LYP and B3PW91, are frequently used to optimize the molecular geometry of benzamide (B126) derivatives, including N-(2-chlorophenyl)-3-methylbenzamide. researchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, in a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, DFT calculations with the B3LYP/6-311G(d,p) basis set have been shown to produce optimized geometries that are in strong agreement with experimental X-ray diffraction data. researchgate.net

DFT is also employed to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. For example, in a study of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO and LUMO energies were calculated to be -9.584 eV and 0.363 eV, respectively, providing insight into its electronic behavior. bsu.by Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds. researchgate.netbsu.by

Table 1: Representative DFT-Calculated Properties for Benzamide Derivatives

| Property | Calculated Value | Method/Basis Set | Reference Compound |

| C=O Bond Length | 1.234 Å | DFT/B3LYP/6-31+G(d,p) | 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide researchgate.net |

| HOMO Energy | -9.584 eV | Not Specified | N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide bsu.by |

| LUMO Energy | 0.363 eV | Not Specified | N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide bsu.by |

| Maximum Absorption Wavelength (λmax) | 275.99 nm | Not Specified | N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide bsu.by |

This table presents a selection of DFT-calculated properties for compounds structurally related to this compound to illustrate the types of data obtained through these methods.

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theoretical accuracy compared to DFT, though at a greater computational cost. arxiv.orgnih.gov These methods are particularly useful for obtaining highly accurate energies and for systems where DFT may not be as reliable. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for the accuracy of both ab initio and DFT calculations. researchgate.netlibretexts.org

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G**, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netmdpi.com The selection of a basis set is a trade-off between desired accuracy and computational feasibility. researchgate.net For instance, larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are often necessary for accurately describing systems with non-covalent interactions or anions. mdpi.com The combination of a high-level ab initio method with a large, appropriate basis set can provide benchmark-quality data on the molecular properties of this compound and its derivatives. arxiv.org

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of a single molecule, molecular mechanics and dynamics simulations allow for the study of the behavior of molecules over time, including their flexibility and interactions with their environment.

Force Field Parameterization for Benzamide Systems

Molecular dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. researchgate.net The accuracy of a simulation is highly dependent on the quality of the force field parameters. For novel molecules like this compound, specific parameters for bond lengths, angles, dihedrals, and non-bonded interactions may not be available in standard force fields like AMBER, CHARMM, or OPLS. researchgate.netnih.gov

In such cases, new parameters must be developed. This process, known as parameterization, often involves fitting the force field parameters to reproduce high-quality quantum mechanical data or experimental results. simtk.org For benzamide systems, this would involve calculating quantum mechanical potential energy surfaces for the rotation of key dihedral angles and then optimizing the force field parameters to match these surfaces. The goal is to create a force field that can accurately model the conformational preferences and intermolecular interactions of the molecule. researchgate.netresearchgate.net

Conformational Space Exploration and Potential Energy Surfaces

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Exploring this conformational space is crucial for understanding which shapes the molecule is likely to adopt in solution or when interacting with a biological target. kent.ac.uk Techniques like systematic conformational searches, where dihedral angles are systematically rotated, and molecular dynamics simulations can be used to explore the potential energy surface (PES) of the molecule. u-szeged.husdsu.edu

Virtual Screening and Ligand-Based Design Principles

Computational methods play a significant role in the discovery of new drug candidates through virtual screening and ligand-based design. These approaches leverage knowledge of known active molecules to identify new compounds with similar properties.

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes a primary strategy. jubilantbiosys.com LBDD approaches are founded on the principle that molecules with similar structures and properties are likely to have similar biological activities. nih.gov For a series of this compound derivatives, this would involve analyzing the structure-activity relationships (SAR) to understand how different chemical modifications affect their biological potency. jubilantbiosys.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net In a ligand-based virtual screening (LBVS) approach, a model of the key chemical features required for activity, known as a pharmacophore, is developed based on the structures of known active compounds. nih.gov This pharmacophore model can then be used to rapidly screen databases of millions of compounds, prioritizing those that match the pharmacophoric features for further experimental testing. nih.govsemanticscholar.org For this compound and its derivatives, a pharmacophore model could be built based on the essential hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features that are determined to be crucial for their biological effect.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model does not represent the molecule itself, but rather a collection of abstract electronic and steric features that trigger a biological response. dovepress.com These models are crucial in virtual screening to identify novel compounds that are likely to be active at a target of interest. dergipark.org.tr

A pharmacophore model for this compound can be hypothesized based on its chemical structure. The key features responsible for its potential molecular interactions can be identified and mapped in 3D space. For this compound, the primary pharmacophoric features would likely include:

Hydrogen Bond Donor (HBD): The amide group (N-H) can donate a hydrogen bond.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) is a key hydrogen bond acceptor.

Aromatic Rings (AR): Two aromatic rings (the 2-chlorophenyl and 3-methylphenyl moieties) can participate in pi-pi stacking or hydrophobic interactions.

Hydrophobic Feature (HY): The methyl group (-CH₃) on the benzoyl ring contributes a distinct hydrophobic interaction point.

These features can be used to construct a query for screening large chemical databases. nih.gov The goal is to find other molecules that place these same features in a similar spatial arrangement, thereby predicting their potential to bind to the same, as-yet-unidentified biological target. arxiv.orgnih.gov The development of such models can be ligand-based, using the structure of known active molecules, or structure-based, where the model is derived from the chemical properties of a known protein binding site. dovepress.com

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

| Hydrogen Bond Donor | Amide N-H | Interaction with electron-rich atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor | Carbonyl C=O | Interaction with hydrogen bond donor groups (e.g., -OH, -NH) in a receptor. |

| Aromatic Ring | 2-Chlorophenyl Ring | Pi-pi stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Aromatic Ring | 3-Methylphenyl Ring | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Feature | Methyl Group (-CH₃) | Van der Waals interactions within a hydrophobic pocket of a receptor. |

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govresearchgate.net This method is instrumental in elucidating the binding mode and predicting the binding affinity of a compound, offering insights into its potential biological function at a molecular level. dergipark.org.tr

In a typical docking simulation for this compound, its 3D structure would be placed into the active site of a selected target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the strength of the interaction (binding energy). ajchem-a.com

The simulation analyzes various non-covalent interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Formed between the amide group of the ligand and polar amino acid residues. researchgate.net

Hydrophobic Interactions: Involving the phenyl rings and the methyl group with nonpolar residues. nih.gov

Pi-Pi Stacking: Occurring between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: General attractive or repulsive forces between charged or polar groups. nih.gov

The results would highlight the key amino acid residues involved in the binding and the specific orientation of this compound that maximizes these favorable interactions. To further validate the stability of the predicted binding pose, molecular dynamics (MD) simulations are often performed, which simulate the movement of the atoms in the complex over time. chemmethod.comnih.gov

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Active Site

| Ligand Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Carbonyl C=O | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg) |

| 2-Chlorophenyl Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| 3-Methylphenyl Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Chlorine Atom | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These predictions are invaluable for validating experimental data and aiding in the structural characterization of novel compounds. researchgate.netniscpr.res.in

The process begins with the geometry optimization of the this compound molecule to find its most stable, lowest-energy conformation. researchgate.net Following this, spectroscopic parameters are calculated using specialized methods. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors for each atom. researchgate.netniscpr.res.in

The calculated isotropic shielding values are then converted into chemical shifts (δ) in parts per million (ppm) by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov This allows for a direct comparison between the computationally predicted spectrum and the one obtained experimentally. Such calculations can predict both ¹H and ¹³C NMR spectra, providing a theoretical framework to assign experimentally observed signals to specific atoms within the molecule. scm.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Note: These are representative values that would be generated from a computational study and are not experimental data. Actual values may vary based on the specific DFT functional, basis set, and solvent model used.

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 8.5 | |

| Aromatic (C-H) | 7.0 - 7.9 | |

| Methyl (CH₃) | 2.3 - 2.5 | |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 | |

| Aromatic (C) | 120 - 140 | |

| Methyl (CH₃) | 20 - 22 |

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 3 Methylbenzamide Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of N-(2-chlorophenyl)-3-methylbenzamide analogues can be significantly altered by modifying the substituents on the aromatic rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets.

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic nature of substituents on the phenyl rings plays a pivotal role in the biological activity of N-phenylbenzamide analogues. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), and electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can modulate the electron density across the molecule, influencing its interaction with target proteins. mdpi.comnih.gov

Studies on various N-phenylbenzamide and related scaffolds have demonstrated that the introduction of EWGs can enhance biological activity in certain contexts. For instance, in the development of antischistosomal N-phenylbenzamides, analogues possessing EWGs like -CF₃ and -NO₂ showed a benefit in potency. researchgate.net Similarly, in a series of thieno[2,3-b]pyridines with a phenylacetamide moiety, only the compounds bearing a strong EWG (-CN) demonstrated significant inhibitory activity against the FOXM1 transcription factor. mdpi.comnih.gov The low electron density on the phenylacetamide ring induced by the cyano group appeared to favor interactions with high-electron-density areas of the protein's DNA-binding domain. mdpi.com Conversely, the presence of an electron-donating methyl group on other scaffolds has been shown to be inactive in the same assay. mdpi.com

In other cases, EDGs have been found to be beneficial. For example, research on single-molecule rectification showed that functionalizing an N-phenylbenzamide derivative with electron-donating methoxy groups enhanced both conductance and rectification. rsc.org In the context of antimicrobial N-phenylbenzamides, QSAR studies indicated that an electropositive group (an EDG) on the N-phenyl ring is desirable for activity against Gram-positive bacteria. researchgate.netnih.gov This highlights that the optimal electronic properties are highly dependent on the specific biological target and the mechanism of action. The introduction of strong EWGs has also been noted to decrease carcinogenic potency in other chemical classes by altering metabolism. nih.gov

Positional Isomerism and Steric Hindrance Effects

For this compound, the ortho-chloro substituent on the N-phenyl ring and the meta-methyl group on the benzoyl ring define its specific spatial and electronic arrangement. SAR studies on related benzamides consistently show that the position of substituents is key. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, a para-substituted analogue showed the highest activity and selectivity, while the corresponding meta-substituted derivative was only moderately active. mdpi.com This suggests a specific pocket in the biological target that better accommodates the para substitution pattern.

Similarly, QSAR studies on antimicrobial N-phenylbenzamides suggested that for activity against Gram-negative bacteria, a bulky group at the ortho position and a small group at the para position of the N-phenyl ring were desirable. nih.gov This points to a defined space within the target site, where a large substituent at one position is tolerated or even beneficial, while it is detrimental at another. The interplay between the substituent's position and its bulk (steric effects) is therefore a critical consideration in analogue design.

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

The exploration of SAR is fundamentally dependent on the design and synthesis of new chemical entities. For N-phenylbenzamide analogues, this process typically begins with the core scaffold of this compound, followed by the systematic introduction of diverse chemical groups at various positions. researchgate.netnih.gov

The synthesis of these analogues commonly involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.govresearchgate.net For example, a library of derivatives can be created by reacting 2-chloroaniline (B154045) with a series of 3-substituted or di-substituted benzoyl chlorides. Conversely, 3-methylbenzoyl chloride can be reacted with a variety of substituted anilines to explore modifications on the N-phenyl ring. researchgate.net

Modern synthetic strategies may employ more advanced techniques, such as using coupling reagents like EDC·HCl for amide bond formation or microwave-assisted synthesis to accelerate reactions and improve yields. nih.gov The design process often involves creating small, focused libraries of compounds where one specific property, such as electronic character, lipophilicity, or size, is varied while keeping the rest of the molecule constant. mdpi.comnih.gov This allows researchers to isolate the effects of individual structural changes on biological activity. For instance, a series might be designed to include halogens (F, Cl, Br), small alkyl groups, and hydrogen-bond donors/acceptors at a specific position to probe the chemical environment of the target's binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds and provide insights into the molecular features that are crucial for activity. nih.govyoutube.com

For a series of this compound analogues, a QSAR study would begin by generating a dataset of compounds with experimentally measured biological activities. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges, dipole moment). nih.gov

Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com A robust QSAR model should have high statistical significance and, critically, strong predictive power, which is assessed through internal and external validation techniques. nih.gov

The resulting QSAR models can be highly informative. For instance, a QSAR study on antimicrobial N-phenylbenzamides revealed that anti-Gram-positive activity was primarily influenced by electrostatic effects, whereas anti-Gram-negative activity depended more on hydrophobicity and steric factors. nih.gov The models can also be visualized through contour maps (e.g., from CoMFA or CoMSIA studies), which show regions around the molecular scaffold where certain properties, like positive charge or bulk, are predicted to increase or decrease activity, thereby guiding the design of more potent analogues. researchgate.netnih.gov

Interactive Data Table: Biological Activity of Benzamide (B126) Analogues

The following table presents findings from a study on substituted benzamide derivatives, illustrating the impact of different substituents on their biological activity. This data is representative of the type of information gathered during SAR studies to determine the effects of chemical modifications.

Preclinical in Vitro Research Paradigms for Benzamide Derivatives

Assays for Antimicrobial Activity Evaluation

The antimicrobial potential of synthetic compounds like benzamide (B126) derivatives is a significant area of research. In vitro assays provide the initial evidence of a compound's ability to inhibit or kill microbial pathogens.

Antibacterial Screening Methodologies

A primary method for assessing the antibacterial activity of novel compounds is the disc diffusion method. This technique involves placing paper discs impregnated with the test compound onto an agar (B569324) plate that has been uniformly inoculated with a specific bacterium. The plate is then incubated, and the extent to which the compound inhibits bacterial growth is determined by measuring the diameter of the zone of inhibition around the disc. Larger zones of inhibition are indicative of greater antibacterial potency.

Another common method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This is often determined using a broth microdilution method, where a serial dilution of the compound is prepared in a liquid growth medium in a multi-well plate, which is then inoculated with the test bacterium.

While specific data for N-(2-chlorophenyl)-3-methylbenzamide is not extensively detailed in the available literature, studies on related benzamide and anilide derivatives have demonstrated the utility of these screening methods. For instance, a series of 4-alkoxy-N-(substituted-phenyl)benzamides were synthesized and evaluated for their antibacterial activity against various bacterial strains, showcasing the application of these standard assays.

Antifungal and Antitubercular Activity Assessments

The evaluation of antifungal activity often employs methods similar to antibacterial screening, such as broth dilution or agar-based assays, to determine the MIC against various fungal species. For antitubercular activity, the assessment is more specialized due to the slow growth and pathogenic nature of Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and effective method for determining the MIC of compounds against M. tuberculosis. This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.

Research into novel amide derivatives has highlighted their potential as antitubercular agents. For example, a series of 2-(naphthalen-1-yl)-N-(substituted phenyl)acetamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv, with some compounds showing promising results.

Cell-Based Assays for Biological Response Assessment

Beyond antimicrobial activity, in vitro cell-based assays are crucial for understanding the effects of compounds on mammalian cells, particularly in the context of cancer and neurological disorders.

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

To assess the anticancer potential of a compound, its effect on the proliferation and viability of cancer cells is studied. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which can be quantified by spectrophotometry.

The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content. These assays are typically performed on a panel of human cancer cell lines to assess the compound's spectrum of activity and its selective toxicity towards cancer cells over normal cells. While specific data for this compound is limited, studies on related benzamide derivatives have demonstrated significant antiproliferative activity in various cancer cell lines.

Investigations of Neuroleptic and Antipsychotic Effects in Cellular Models

Benzamides are a well-known class of antipsychotic drugs that primarily act as dopamine (B1211576) D2 receptor antagonists. In vitro assays to investigate the neuroleptic and antipsychotic potential of new benzamide derivatives often involve receptor binding assays. These assays measure the affinity of the compound for specific neurotransmitter receptors, such as the dopamine D2 receptor, which are implicated in the pathophysiology of psychosis.

Cellular models, such as cells engineered to express specific dopamine receptor subtypes, are used to study the functional consequences of receptor binding, such as changes in intracellular signaling pathways (e.g., cyclic AMP levels). While clinical benzamides like amisulpride (B195569) are well-characterized, the neuroleptic profile of novel derivatives like this compound would be determined through such in vitro receptor binding and functional assays.

Studies on Anti-inflammatory Pathways

The anti-inflammatory potential of a compound can be investigated in vitro by examining its effects on various cellular pathways involved in inflammation. Common assays include measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). Additionally, the ability of a compound to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in stimulated immune cells (e.g., macrophages) is a key indicator of its anti-inflammatory activity. The levels of these cytokines can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

Research on various heterocyclic compounds has demonstrated the utility of these assays in identifying novel anti-inflammatory agents. For instance, studies on pyrazole (B372694) derivatives have shown significant inhibition of COX enzymes and carrageenan-induced paw edema in animal models, which are often preceded by in vitro screening.

Biochemical and Biophysical Assays for Target Engagement

Detailed information regarding the specific biochemical and biophysical assays used to evaluate the target engagement of this compound is not present in the accessible scientific literature.

Enzyme Inhibition Kinetics

No published studies were found that detail the enzyme inhibition kinetics of this compound. Consequently, data tables on parameters such as IC₅₀, Kᵢ, and the mode of inhibition (e.g., competitive, non-competitive) against specific enzymes are not available.

Protein-Ligand Binding Assays (e.g., Radioligand Binding)

There is no available data from protein-ligand binding assays, such as radioligand binding, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), that would characterize the binding affinity (e.g., Kd) of this compound to any protein target.

Advanced In Vitro Methodologies (e.g., High-Throughput Screening Adaptation, Co-crystallization with Target Proteins)

Information concerning the adaptation of high-throughput screening (HTS) campaigns for this compound or its successful co-crystallization with any target proteins has not been reported in public scientific records. While general methodologies for HTS and co-crystallization of benzamide derivatives are established, their specific application to this compound is not documented.

Preclinical in Vivo Research Models for Investigating Benzamide Analogues

Mammalian Models for Pharmacological Activity Assessment

Mammalian models are fundamental in pharmacology for assessing the potential therapeutic effects of novel compounds. For benzamide (B126) analogues, these models are tailored to investigate specific biological activities, from central nervous system effects to antimicrobial and anticancer efficacy.

Models for Central Nervous System (CNS) Activity (e.g., Apomorphine-Induced Stereotyped Behavior)

To investigate the CNS activity of benzamide analogues, researchers often employ models that measure behavioral changes in rodents. One such model involves the use of apomorphine (B128758), a non-selective dopamine (B1211576) agonist, to induce stereotyped behaviors like compulsive climbing in mice or contralateral rotations in rats with specific brain lesions. nih.gov The potentiation or inhibition of these behaviors after administration of a test compound can indicate its interaction with dopaminergic pathways. nih.gov For instance, studies on apomorphine analogs have utilized these models to establish structure-activity relationships and to differentiate between agonist and antagonist effects at dopamine D1 and D2 receptors. nih.gov These behavioral paradigms serve as standard experimental models for assessing striatal dopaminergic activity, which is a key target for many neurologically active drugs. nih.gov

Models for Antimicrobial Efficacy

The in vivo efficacy of benzamide analogues with potential antimicrobial properties is frequently tested in mouse infection models. A common approach is the systemic infection or peritonitis model, where mice are infected with a pathogenic bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Following infection, the animals are treated with the test compound, and its efficacy is evaluated by measuring the reduction in bacterial burden in various tissues or by monitoring survival rates. nih.gov For example, a mouse model of systemic infection with an MRSA-USA100 isolate was used to compare the in vivo efficacy of different benzamide FtsZ inhibitors. nih.gov Another model involves catheter-associated biofilm infections to assess how well a compound can combat biofilm formation, a significant challenge in clinical settings. researchgate.net These animal models are crucial for understanding the real-world potential of an antibiotic candidate by observing its performance within a living organism. researchgate.net

Below is a data table summarizing the in vitro activity of a novel benzamide FtsZ inhibitor, TXH9179, against various MRSA strains, which provides the basis for its selection for in vivo testing.

| Strain | MIC of TXH9179 (µg/mL) |

| MRSA-USA100 (NRS705) | 0.25 |

| Vancomycin-Resistant MRSA | ≤0.25 - 0.5 |

| Linezolid-Resistant MRSA | ≤0.25 - 0.5 |

| Methicillin-Sensitive S. aureus (MSSA) | ≤0.25 - 0.5 |

| Data derived from a study on a new benzamide FtsZ inhibitor. nih.gov |

Models for Antiproliferative and Antitumor Responses (e.g., Xenograft Models)

Xenograft models are a cornerstone of in vivo cancer research for evaluating the antitumor potential of compounds like N-substituted benzamide derivatives. researchgate.net In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. researchgate.net The mice are then treated with the investigational compound to observe its effect on tumor growth. For instance, a benzamide derivative showed significant antitumor activity in an A549 (human lung cancer cell line) tumor xenograft model in vivo. researchgate.net The antiproliferative activities of these compounds are first screened in vitro against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast), to identify promising candidates for further in vivo studies. researchgate.netnih.gov

The following table presents the in vitro antiproliferative activity of selected N-substituted benzamide derivatives compared to the established inhibitor Entinostat (MS-275), which guides the selection for xenograft studies.

| Compound | Cell Line | IC50 (µM) |

| MS-275 | MCF-7 | 1.84 |

| A549 | 2.03 | |

| K562 | 0.76 | |

| MDA-MB-231 | 3.21 | |

| Derivative A | MCF-7 | 1.55 |

| A549 | 1.89 | |

| K562 | 0.68 | |

| MDA-MB-231 | 2.98 | |

| Derivative B | MCF-7 | 2.11 |

| A549 | 2.34 | |

| K562 | 0.81 | |

| MDA-MB-231 | 3.55 | |

| IC50 values represent the concentration required to inhibit 50% of cell growth. Data is illustrative of studies on N-substituted benzamide derivatives. researchgate.netnih.gov |

Models for Diuretic Activity

The diuretic activity of benzamide analogues is assessed in rodent models, typically using saline-loaded rats. nih.gov In these studies, animals are administered a saline solution to induce a state of water and salt load, simulating conditions where a diuretic would be clinically beneficial. nih.govnih.gov After administration of the test compound, urine output is collected and measured over several hours using metabolic cages. nih.gov Key parameters evaluated include total urine volume, as well as the concentration of electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-) to determine the compound's effect on water and electrolyte balance. nih.gov These preclinical studies are essential for characterizing the diuretic potential and mechanism of action of new chemical entities.

Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic (PK) studies are performed in preclinical species to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for bridging the gap between preclinical efficacy and toxicology studies and predicting the drug's behavior in humans. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

ADME studies are a critical component of preclinical development, providing a comprehensive profile of a drug candidate's journey through the body. srce.hr These studies are often conducted in various animal species, including rodents and non-rodents, to gather quantitative data. criver.comeurofins.com

Absorption: This phase investigates how much of the drug and how quickly it enters the bloodstream. Studies assess bioavailability by comparing plasma concentrations after oral versus intravenous administration. srce.hr Cell-based models like Caco-2 are used for initial in vitro permeability screening. srce.hr

Distribution: This determines where the compound travels within the body. srce.hr Techniques such as Quantitative Whole-Body Autoradiography (QWBA) using radiolabeled compounds can visualize drug accumulation in various tissues and organs, helping to identify potential target sites for efficacy or toxicity. criver.combioivt.com

Metabolism: This phase identifies how the body chemically modifies the compound. In vitro models using liver microsomes and hepatocytes from different species help identify major metabolic pathways and the enzymes involved, such as Cytochrome P450s. srce.hr In vivo studies analyze blood and excreta to identify the metabolites formed. bioivt.com

Excretion: This determines how the drug and its metabolites are removed from the body. srce.hr Mass balance studies, which use radiolabeled compounds, quantify the amount of drug excreted in urine, feces, and sometimes expired air, clarifying the primary routes of elimination. criver.combioivt.com Biliary excretion studies can further differentiate between unabsorbed drug excreted in feces and drug that was absorbed and then excreted via bile. criver.com

Bioavailability Assessments

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential, influencing the extent to which it reaches systemic circulation and, consequently, its site of action. For benzamide analogues, bioavailability is assessed through pharmacokinetic (PK) studies in various animal models. These studies typically involve administering the compound and then measuring its concentration in plasma or blood over time.

Key parameters derived from these studies include clearance (CL), volume of distribution (Vd), half-life (t1/2), and the percentage of oral bioavailability (%F). For instance, in the development of pan-RAF kinase inhibitors, a series of benzimidazole (B57391) reverse amides, which are structurally related to benzamides, underwent bioavailability assessment in rats. One analogue demonstrated high clearance (90 mL/min/kg), a large volume of distribution (17784 mL/kg), an adequate half-life (251 min), but poor oral bioavailability (15%). nih.gov Researchers hypothesized that this poor bioavailability was due to a metabolically susceptible tert-butyl group. nih.gov By replacing this group, a subsequent analogue showed significantly improved oral bioavailability of 54%, with a reduced clearance of 49 mL/min/kg. nih.gov

Another study on a different benzamide analogue reported an acceptable clearance of 32 mL/min/kg, a volume of distribution of 12737 mL/kg, a half-life of 340 minutes, and an oral bioavailability of 40% in rats. nih.gov These findings underscore the importance of structural modifications in optimizing the pharmacokinetic profiles of benzamide derivatives.

The following table summarizes pharmacokinetic data for select benzamide analogues from preclinical studies.

| Compound | Animal Model | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Half-life (min) | Oral Bioavailability (%) |

| Benzimidazole Reverse Amide 1 | Rat | 90 | 17784 | 251 | 15 |

| Benzimidazole Reverse Amide 2 | Rat | 49 | - | - | 54 |

| Benzamide Analogue 25 | Rat | 32 | 12737 | 340 | 40 |

This table is generated based on available data for benzamide analogues and related structures; specific data for N-(2-chlorophenyl)-3-methylbenzamide is not publicly available.

Considerations for Model Selection and Translational Relevance

The selection of an appropriate animal model is paramount for the successful translation of preclinical findings to clinical applications. researcher.life For benzamide analogues, which are investigated for a wide range of therapeutic areas including oncology, central nervous system disorders, and metabolic diseases, the choice of model depends on the specific research question.

Disease-Specific Models:

Oncology: In cancer research, human tumor xenograft models in immunocompromised mice are commonly used. For example, the efficacy of a benzamide analogue as a pan-RAF kinase inhibitor was evaluated in an HT29 human colorectal tumor xenograft model. nih.gov

Neuropathic Pain: The spinal nerve ligation (SNL) model in rats is a well-established model for studying neuropathic pain and was used to assess the efficacy of a fatty acid amide hydrolase (FAAH) inhibitor, a compound class that can include benzamide structures. nih.gov

Epilepsy: Preclinical models such as the maximal electroshock (MES) test and the 6 Hz seizure model in mice are used to evaluate the anticonvulsant activity of novel compounds, including alaninamide derivatives which share structural similarities with some benzamides. acs.org

Diabetes: Animal models are utilized to assess the antihyperglycemic activity of benzamide analogues that act as glucokinase activators. nih.gov

Translational Challenges and Strategies: A significant challenge in preclinical research is the often-poor translation of findings from animal models to humans. pharmafeatures.com This can be attributed to physiological and metabolic differences between species. pharmafeatures.com For instance, the metabolic stability of a compound can vary significantly between rodents and humans. In vitro studies using mouse plasma can provide initial insights into a compound's stability. nih.gov

To improve translational relevance, several factors should be considered:

Genomic and Molecular Profiling: Incorporating genomic data from human studies, such as genome-wide association studies (GWAS), can help in developing more predictive animal models by identifying disease-associated genes. pharmafeatures.com

Appropriate Endpoints: The endpoints measured in preclinical studies should be relevant to the clinical outcomes in humans. For example, in pain studies, measuring tactile allodynia in animals corresponds to a key symptom in human patients. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure (PK) and pharmacological effect (PD) in animal models is crucial for predicting efficacious doses in humans.

The historical reliance on young, healthy, male rodents in preclinical studies is being increasingly questioned, particularly for diseases associated with aging. researcher.life The use of more diverse models that account for age, sex, and genetic variability is advocated to enhance the predictive power of preclinical research. researcher.life For complex conditions like Alzheimer's disease, for which some benzamide analogues may be investigated, the limitations of current transgenic animal models are a significant hurdle, highlighting the need for models that better recapitulate the sporadic form of the human disease. researchgate.net

Ultimately, a carefully considered preclinical model, combined with a deep understanding of the compound's pharmacokinetic and pharmacodynamic properties, is essential for de-risking the transition of benzamide analogues from the laboratory to the clinic.

Advanced Research Directions and Future Perspectives for N 2 Chlorophenyl 3 Methylbenzamide

Development of N-(2-chlorophenyl)-3-methylbenzamide as a Probe Molecule in Chemical Biology

A chemical probe is a selective small-molecule modulator that enables the study of a protein's function in biological systems, including cells and animals. nih.gov The development of this compound into such a tool represents a significant opportunity in chemical biology. Probes are essential for understanding the mechanistic details of cellular processes and for validating new drug targets. nih.gov

The potential of this compound as a scaffold for a chemical probe lies in the known ability of the benzamide (B126) functional group to interact with a variety of biological targets. To function as a probe, the molecule must exhibit high selectivity for a specific protein target to avoid misleading results from off-target effects. nih.gov The future development of this compound into a probe would involve:

Target Identification and Optimization: Identifying a specific biological target with which this compound or its derivatives interact with high affinity and selectivity. This process often involves screening the compound against panels of proteins, such as kinases or other enzymes.

Functionalization: Modifying the core structure to incorporate reporter tags or reactive groups. For instance, a fluorescent dye could be attached to visualize the location of the target protein within a cell. ucsd.edunih.gov Alternatively, a photo-affinity label or a bio-orthogonal handle could be added to allow for covalent labeling and subsequent identification of the target protein and its binding partners.

Characterization in Biological Systems: Rigorously testing the developed probe in cellular and potentially in vivo models to confirm that it engages the intended target and can be used to modulate its function in a controlled manner.

By transforming this compound into a well-characterized chemical probe, researchers could gain a powerful tool to investigate complex biological questions and explore new therapeutic strategies.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis, and their application to benzamide research holds immense promise. nih.govijettjournal.org These computational tools can accelerate the research and development process, reduce costs, and increase the likelihood of success by analyzing vast datasets to identify patterns that are not apparent to human researchers. nih.govnih.gov

The integration of AI and ML in the context of this compound and related compounds can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on large databases of known benzamide compounds and their biological activities to create quantitative structure-activity relationship (QSAR) models. These models can then predict the efficacy, toxicity, and pharmacokinetic properties of novel, untested benzamide derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzamide molecules from scratch. nih.gov By providing the models with a desired set of properties (e.g., high affinity for a specific target, low toxicity), these algorithms can generate novel chemical structures that are optimized for a particular therapeutic purpose.

Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes. acs.org For a complex benzamide scaffold, an AI-powered retrosynthesis program could propose multiple viable reaction pathways, identify potential challenges, and suggest optimal reaction conditions, thereby streamlining the synthetic process.

Data Analysis: AI can analyze complex biological data from high-throughput screening and 'omics' experiments to identify novel targets for benzamide-based drugs and to understand their mechanisms of action. youtube.com

Table 1: Applications of AI and Machine Learning in Benzamide Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Use of ML algorithms to predict the biological activity and toxicity of new benzamide compounds based on their chemical structure. nih.gov | Prioritizes synthesis of promising compounds, reducing time and cost. |

| ***De Novo* Design** | Generative AI models create novel benzamide structures tailored to specific therapeutic targets and property profiles. nih.gov | Accelerates the discovery of new drug candidates with improved efficacy. |

| Synthetic Route Prediction | AI algorithms suggest optimal and efficient pathways for synthesizing complex benzamide molecules. acs.org | Streamlines chemical synthesis and overcomes synthetic challenges. |

| High-Throughput Data Analysis | AI analyzes large datasets from biological screens to identify new drug targets and elucidate mechanisms of action. youtube.com | Enhances understanding of benzamide pharmacology and opens new research avenues. |

Emerging Therapeutic Areas for this compound and its Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. Derivatives of this compound could be explored for several emerging therapeutic areas, with a particular focus on neurodegenerative diseases.

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. news-medical.net A key pathological feature in many of these diseases is the misfolding and aggregation of proteins and the dysfunction of specific enzymes. news-medical.netmdpi.com Targeting these enzymes has emerged as a promising therapeutic strategy. mdpi.com

Enzyme Inhibition in Neurodegeneration: Many enzymes, including kinases, secretases, and cholinesterases, are implicated in the pathology of neurodegenerative diseases. mdpi.com Benzamide derivatives have shown significant potential as inhibitors of various enzymes, such as carbonic anhydrases and acetylcholinesterase. nih.gov The specific substitution pattern of this compound could be optimized to develop potent and selective inhibitors for enzymes critically involved in neurodegeneration, such as Beta-secretase 1 (BACE1) in Alzheimer's disease or Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease.

Antiviral and Antiparasitic Agents: Research has demonstrated that certain N-phenylbenzamide derivatives possess antiviral activity, for example, against the Hepatitis B virus (HBV), by modulating intracellular proteins. nih.gov Furthermore, other complex benzamides have been investigated as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov This suggests that derivatives of this compound could be screened and developed for activity against a range of infectious diseases.

Oncology: The benzamide structure is a component of several anticancer drugs. The development of derivatives could lead to new agents that target specific pathways involved in cancer cell proliferation and survival.

Table 2: Potential Therapeutic Targets for Benzamide Derivatives

| Therapeutic Area | Potential Protein Target(s) | Disease Relevance |

|---|---|---|

| Neurodegenerative Disorders | Acetylcholinesterase, BACE1, Tau kinases, LRRK2 mdpi.com | Alzheimer's Disease, Parkinson's Disease |

| Infectious Diseases | Viral proteins (e.g., HBV core protein), Parasitic enzymes nih.govnih.gov | Hepatitis B, Trypanosomiasis, Leishmaniasis |

| Oncology | Kinases, Histone deacetylases (HDACs) | Various Cancers |

Novel Synthetic Strategies for Accessing Complex Benzamide Scaffolds

The synthesis of the amide bond is a cornerstone of organic chemistry, but the increasing complexity of drug candidates requires the development of more sophisticated and efficient synthetic methods. Research into novel strategies for creating complex benzamide scaffolds is crucial for exploring the full potential of molecules like this compound and its derivatives.

Traditional methods for amide synthesis often involve converting a carboxylic acid into a more reactive form, such as an acid chloride, which is then reacted with an amine. While effective, these methods can require harsh conditions and may not be suitable for molecules with sensitive functional groups. Modern synthetic chemistry offers a range of milder and more versatile alternatives.